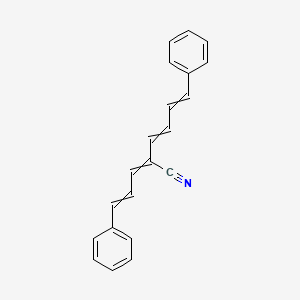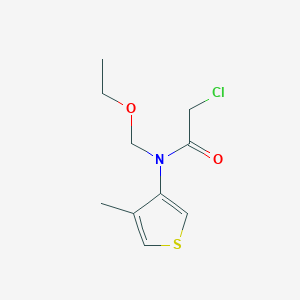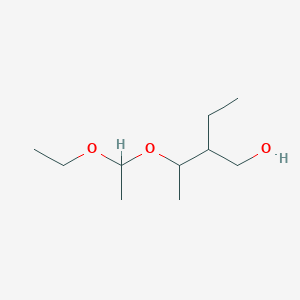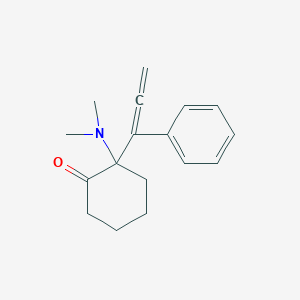
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound Its structure includes a heptenyl group, an imidazolidinone ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea likely involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the heptenyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
Applications De Recherche Scientifique
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea could have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Evaluating its use in materials science or as a catalyst.
Mécanisme D'action
The mechanism of action for (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other urea derivatives or imidazolidinone-containing molecules. These compounds could share structural features or functional groups with (3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and its potential applications. Comparing its properties and reactivity with similar compounds could highlight its advantages or limitations.
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(3E)-1-hept-2-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H20N4O2/c1-3-4-5-6-7-8-13-12(18)15-11-14-10(17)9-16(11)2/h6-7H,3-5,8-9H2,1-2H3,(H2,13,14,15,17,18) |
Clé InChI |
CEEHNEOGUQOYNS-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC=CCNC(=O)/N=C/1\NC(=O)CN1C |
SMILES canonique |
CCCCC=CCNC(=O)N=C1NC(=O)CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)

![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)



![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)


![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

